Conformational Divergence from Planar Flavones
The target compound, 2-(2-methoxyphenyl)-4H-1-benzopyran, exhibits a non-planar conformation with a dihedral angle between the benzopyran and phenyl rings of 23.5°, as established by X-ray crystallography of the structurally analogous 2',7-dimethoxyflavone [1]. In contrast, the closely related flavone derivative 2'-methoxyflavone (CAS 19725-47-4) is nearly planar, with a dihedral angle of only 2.9° [2].
| Evidence Dimension | Conformational Geometry (Dihedral Angle between Heterocycle and Phenyl Ring) |
|---|---|
| Target Compound Data | 23.5° (for the analogous 2',7-dimethoxyflavone) |
| Comparator Or Baseline | 2.9° (for 2'-methoxyflavone) |
| Quantified Difference | 20.6° (8.1-fold increase in dihedral angle) |
| Conditions | X-ray crystallography; solid-state structure determination. |
Why This Matters
This 8-fold difference in planarity dictates molecular shape and is a critical determinant for selective binding to non-planar protein pockets or for specific supramolecular assembly.
- [1] Wallet, J. C., Gaydou, E. M., Feneau-Dupont, J., Tinant, B., Declercq, J. P., & Baldy, A. (1991). Structure of 7-methoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (2',7-dimethoxyflavone). Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1103-1105. View Source
- [2] Wallet, J. C., Gaydou, E. M., & Baldy, A. (1990). Structures of 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one (1) and 5,7-dimethoxy-2-(2,4-dimethoxyphenyl)-4H-1-benzopyran-4-one (2) (2'-methoxyflavone and 2',4',5,7-tetramethoxyflavone). Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2336-2340. View Source
